molecular formula C16H15N3O2 B2638105 N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide CAS No. 380212-44-2

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide

Katalognummer: B2638105
CAS-Nummer: 380212-44-2
Molekulargewicht: 281.315
InChI-Schlüssel: UKUOYUPPQXNMOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-Benzimidazol-2-ylmethyl)-4-methoxybenzamide is a synthetic small molecule characterized by a benzimidazole core linked via a methylene group to a 4-methoxy-substituted benzamide moiety. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The 4-methoxybenzamide group contributes to electronic and steric properties, enhancing binding affinity and metabolic stability.

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)16(20)17-10-15-18-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOYUPPQXNMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide typically involves the condensation of 1H-benzimidazole-2-carboxaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide is characterized by the presence of a benzimidazole moiety, which is known for its pharmacological versatility. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide. For instance, research indicates that certain derivatives exhibit selective antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamideMCF-73.1
Hydroxy-substituted derivativeHCT1163.7
Other derivativesVarious1.2–5.3

Antioxidant Activity

The antioxidant properties of N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress. This activity is attributed to the presence of methoxy and hydroxy substituents, which enhance the compound's capacity to donate hydrogen atoms or electrons .

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents against several viral strains, including HIV and herpes simplex virus. Compounds similar to N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide have been evaluated for their effectiveness as reverse transcriptase inhibitors, demonstrating significant antiviral activity .

Table 2: Antiviral Activity of Benzimidazole Derivatives

CompoundVirus TypeEC50 (µM)
Benzimidazole derivativeHIV15.4–40
Other derivativesHSV104

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various benzimidazole derivatives, N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide was found to significantly inhibit cell growth in MCF-7 cells with an IC50 value of 3.1 µM. The study concluded that modifications in substituents could enhance the compound's antiproliferative properties .

Case Study 2: Antioxidant Mechanism

Research demonstrated that hydroxy-substituted derivatives exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The mechanism involved the stabilization of free radicals through electron donation, suggesting potential applications in oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, affecting their function. In cancer cells, the compound may inhibit enzymes like topoisomerases, leading to DNA damage and cell death. Additionally, it can interfere with cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzimidazole Substituents

  • Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) replaces the benzimidazole with a quinazolinone ring and introduces isopropyl and phenyl groups. This modification increases steric bulk, improving EGFR TKD (1M17) docking scores (−9.65 kcal/mol vs. the parent compound’s −8.2 kcal/mol) .
  • Compound 3a (N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide) uses a benzohydrazide linker instead of methylene, reducing conformational flexibility but enabling Schiff base formation for targeted delivery .

Linker Chemistry

  • N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methoxybenzamide (CAS 305377-02-0) replaces the methylene linker with an ethyl group, elongating the molecule and altering binding pocket compatibility. This reduces inhibitory potency against EGFR compared to the methyl-linked parent compound .
  • Compound 6a-l (halogenated benzylidenebenzohydrazides) employs a benzylidene hydrazide linker, introducing halogen atoms (Cl, Br) that enhance hydrophobic interactions with receptor pockets .

Benzamide Modifications

  • 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide replaces the benzimidazole with a thiazole ring, shifting activity toward anti-inflammatory targets. The p-tolyl group increases lipophilicity (logP ~3.2 vs. ~2.8 for the parent compound) .
  • N-(1-Benzyl-piperidin-4-yl)-4-methoxybenzamide (26) eliminates the benzimidazole, resulting in loss of dopamine D4 receptor activity, underscoring the benzimidazole’s critical role in receptor binding .

Table 1: Key Pharmacological Parameters

Compound Target Docking Score (kcal/mol) IC₅₀/EC₅₀ (µM) Reference
Parent Compound EGFR TKD (1M17) −8.2 1.2
7j (Quinazolinone analog) EGFR TKD (1M17) −9.65 0.85
7h (Thiophene analog) EGFR TKD (1M17) −9.31 1.1
3a (Benzohydrazide analog) Apoptotic pathways N/A 2.5
6c (Cl-substituted) Kinase X N/A 0.9
Compound 26 (Piperidine) Dopamine D4 Inactive >10
  • EGFR Inhibition: The quinazolinone analog (7j) outperforms the parent compound due to additional π-π stacking with Phe 832 in the EGFR active site .
  • Dopamine Receptor Selectivity : Removal of benzimidazole (Compound 26) abolishes D4 activity, while benzimidazole-containing analogs show partial agonism .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight logP Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
Parent Compound 295.34 2.8 12.4 3.8
7j 457.52 3.9 4.1 5.2
3a 372.41 2.5 18.9 2.1
6c (Cl-substituted) 421.87 3.4 6.7 4.5
Thiazole analog (7) 386.45 3.2 8.3 3.0
  • logP : Halogenation (e.g., 6c) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: Quinazolinone derivatives (7j) exhibit longer half-lives due to resistance to CYP450 oxidation .

Biologische Aktivität

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide is a compound within the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Benzimidazole Compounds

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

The biological activity of N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Gene Expression Modulation : It can alter gene expression related to cell survival and apoptosis.
  • Binding Interactions : The benzimidazole moiety facilitates binding to proteins and nucleic acids, influencing cellular processes.

Anticancer Activity

Research has demonstrated that N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide exhibits significant anticancer properties. In vitro studies have shown that it affects several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-73.1Antiproliferative
HCT1163.7Antiproliferative
HEK2935.3Moderate inhibition

These results suggest that the compound may serve as a potential lead for developing new anticancer agents .

Antimicrobial Activity

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide has also been evaluated for its antimicrobial properties. Studies indicate:

  • Effective against a range of bacterial strains.
  • Notable antifungal activity observed in laboratory settings.

Case Studies

  • Antitumor Efficacy in Animal Models :
    A study investigated the effects of the compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Synergistic Effects with Other Drugs :
    Research has explored the combination of N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide with traditional chemotherapy agents, revealing enhanced efficacy and reduced side effects .

Q & A

Q. How are related substances or impurities profiled in quality control?

  • Methodological Answer :
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate impurities. Monitor for common byproducts like de-methoxy analogs or hydrolyzed benzamides .
  • Reference Standards : Compare retention times and MS/MS fragmentation patterns with synthesized impurities (e.g., N-(benzimidazol-2-ylmethyl)benzamide) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.